1,2-Dioctyl-10H-phenothiazine

Description

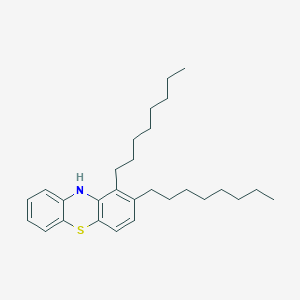

Structure

2D Structure

3D Structure

Properties

CAS No. |

60029-65-4 |

|---|---|

Molecular Formula |

C28H41NS |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

1,2-dioctyl-10H-phenothiazine |

InChI |

InChI=1S/C28H41NS/c1-3-5-7-9-11-13-17-23-21-22-27-28(24(23)18-14-12-10-8-6-4-2)29-25-19-15-16-20-26(25)30-27/h15-16,19-22,29H,3-14,17-18H2,1-2H3 |

InChI Key |

WPHVRMGBXBGKTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C2=C(C=C1)SC3=CC=CC=C3N2)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dioctyl 10h Phenothiazine

Strategies for Regioselective Functionalization of the Phenothiazine (B1677639) Nucleus

Achieving the 1,2-dioctyl substitution pattern necessitates highly regioselective methods that can override the natural reactivity of the phenothiazine core. This involves either direct functionalization of a pre-formed phenothiazine or a cyclization strategy using appropriately substituted precursors.

Direct C-H activation and subsequent C-C bond formation represent a modern and atom-economical approach to functionalizing aromatic heterocycles. However, for the phenothiazine nucleus, direct C-H octylation at the 1 and 2 positions is challenging due to the higher reactivity of other sites. Research into directed ortho-metalation (DoM) on N-protected phenothiazines could offer a viable route. A directing group on the nitrogen atom could potentially guide lithiation or palladation to the 1 and 9 positions, but achieving selective 1,2-difunctionalization would require further strategic steps. Information specifically detailing the direct C-H dioctylation of the phenothiazine core at the 1,2-positions is not extensively documented, suggesting that this remains a formidable synthetic challenge.

A more classical and often more controllable method involves the synthesis of a substituted diphenylamine (B1679370) precursor, which is then cyclized to form the desired phenothiazine. To obtain 1,2-Dioctyl-10H-phenothiazine, the synthesis would begin with a suitably functionalized benzene (B151609) ring, such as 1,2-dioctyl-3-halobenzene or 3,4-dioctylaniline.

This substituted precursor would then be coupled with a 2-halothiophenol or an equivalent thereof, followed by an intramolecular cyclization reaction. The key cyclization step is often a Smiles rearrangement or an Ullmann-type condensation. The success of this approach is entirely dependent on the successful synthesis of the key 3,4-dioctyl-substituted aniline (B41778) or halobenzene precursors, which themselves can require multi-step synthetic sequences.

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing alkyl chains onto aromatic rings. This strategy is typically employed by first synthesizing a di-halogenated phenothiazine at the desired positions. For the target compound, a 1,2-dihalo-10H-phenothiazine (e.g., 1,2-dibromo-10H-phenothiazine) would be the ideal starting material.

This dihalogenated intermediate could then undergo a double Suzuki coupling with octylboronic acid or a double Stille coupling with octyltributylstannane in the presence of a suitable palladium catalyst and ligand. The primary challenge in this route is the synthesis of the 1,2-dihalophenothiazine precursor, which is not commercially common and would require a dedicated synthetic effort, likely starting from halogenated aniline and thiophenol derivatives.

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling for this compound Synthesis

| Parameter | Condition | Purpose |

| Starting Material | 1,2-Dibromo-10H-phenothiazine | Provides the phenothiazine core with reactive sites for coupling. |

| Reagent | n-Octylboronic acid or its esters | Source of the octyl groups. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane, or DMF/Water mixture | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-120 °C | Provides thermal energy to drive the reaction. |

This table represents a generalized protocol, and specific conditions would require empirical optimization.

Reductive amination is not a direct method for forming the C-C bonds required to attach the octyl groups to the phenothiazine ring. However, it could be employed in the synthesis of a key precursor. For instance, if a synthetic route begins with a 3,4-dialkyl-substituted aniline, this aniline itself might be synthesized via the reduction of a corresponding nitro compound.

Similarly, oxidation pathways are crucial in the final step of some cyclization strategies. The cyclization of a diphenyl sulfide (B99878) precursor to a phenothiazine often proceeds via an oxidative mechanism, typically involving iodine (I₂) or iron(III) chloride (FeCl₃), to form the central thiazine (B8601807) ring. This step, known as the Bernthsen reaction or related syntheses, would be the final ring-closing event after the precursor bearing the two octyl groups has been assembled.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Regardless of the chosen synthetic route, optimization is critical for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, screening different ligands can have a profound impact on the yield. Sterically hindered and electron-rich phosphine (B1218219) ligands often improve the efficiency of the catalytic cycle. The choice of base is also crucial, as it can affect the rate of transmetalation.

In cyclization reactions, the concentration of the reactants can be important to favor intramolecular cyclization over intermolecular polymerization. The strength and stoichiometry of the oxidizing or cyclizing agent must be carefully controlled to prevent side reactions or degradation of the product.

Table 2: Key Optimization Parameters and Their Potential Impact

| Parameter | Route | Impact on Yield/Purity |

| Catalyst/Ligand Ratio | Cross-Coupling | Affects catalytic activity and stability; can minimize side reactions. |

| Reaction Temperature | All Routes | Controls reaction rate versus decomposition; can influence regioselectivity. |

| Solvent Polarity | All Routes | Influences solubility of reactants and intermediates, affecting reaction rates. |

| Base Strength | Cross-Coupling | Critical for efficient transmetalation and catalyst regeneration. |

| Cyclization Agent | Precursor Cyclization | Stoichiometry and type of agent (e.g., I₂, FeCl₃) can prevent over-oxidation. |

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. The presence of two long alkyl chains significantly increases the lipophilicity of the molecule compared to the parent phenothiazine.

The typical purification protocol would involve:

Work-up: Quenching the reaction, followed by extraction into an organic solvent (e.g., dichloromethane (B109758), ethyl acetate) and washing with aqueous solutions to remove inorganic salts and water-soluble impurities.

Column Chromatography: This is the primary method for separating the desired product from unreacted starting materials, partially substituted intermediates (e.g., 1-octyl-2-bromo-phenothiazine), and other side products. Given the nonpolar nature of the target compound, a silica (B1680970) gel column with a nonpolar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, would be appropriate.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexane) can be an effective final step to achieve high analytical purity. This process removes trace impurities that may have co-eluted during chromatography.

The purity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Electronic Structure and Frontier Molecular Orbitals of 1,2 Dioctyl 10h Phenothiazine

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Configuration

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules like 1,2-Dioctyl-10H-phenothiazine. researchgate.netresearchgate.net For phenothiazine (B1677639) derivatives, DFT calculations, often employing functionals like B3LYP, are used to determine the optimized ground state geometry. nih.govresearchgate.net

These calculations confirm that the central thiazine (B8601807) ring of the phenothiazine core is not planar, resulting in a characteristic "butterfly" conformation. nih.govmdpi.com The degree of this folding, defined by the dihedral angle between the two outer aromatic rings, is a key structural parameter that influences the molecule's electronic properties and intermolecular packing. researchgate.net DFT also provides detailed information on the electronic configuration, including bond lengths, angles, and the distribution of net charges on the atoms, which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. scispace.comschrodinger.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. scispace.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transition energy and electrical transport properties. scispace.comresearchgate.net

For phenothiazine derivatives, the HOMO is characteristically localized on the electron-rich heterocyclic core, particularly involving the p-orbitals of the nitrogen and sulfur atoms. nih.govrsc.org This localization makes the phenothiazine moiety a strong electron donor. The LUMO, conversely, is typically delocalized over the aromatic rings of the phenothiazine system.

| Orbital | Description | Typical Localization in Phenothiazines |

| HOMO | Highest Occupied Molecular Orbital; electron-donating orbital | Primarily on the electron-rich phenothiazine core (N and S atoms) |

| LUMO | Lowest Unoccupied Molecular Orbital; electron-accepting orbital | Delocalized over the aromatic π-system |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines electronic absorption and conductivity |

Influence of Octyl Substituents on HOMO/LUMO Energetics

The introduction of alkyl substituents, such as the two octyl groups in this compound, can influence the energetics of the frontier orbitals. While long alkyl chains are often added to improve the solubility of organic materials without significantly altering the core electronic properties, they do exert a subtle electronic effect. mdpi.com

Alkyl groups are weakly electron-donating through an inductive effect. This property would be expected to slightly raise the energy of the HOMO, making the molecule easier to ionize (oxidize) compared to the unsubstituted phenothiazine. The effect on the LUMO is generally less pronounced. Consequently, the octyl substituents likely cause a minor reduction in the HOMO-LUMO gap. Studies on other alkyl-substituted phenothiazines have also shown that the substituents can play a role in the molecule's reactivity through mechanisms like hydrogen atom transfer from the carbon adjacent to the ring. nih.gov

Intramolecular Charge Transfer Characteristics

The phenothiazine scaffold is a well-established and potent electron donor, frequently incorporated into molecules designed for applications involving intramolecular charge transfer (ICT). acs.orgnih.govacs.org ICT is a process where, upon photoexcitation, an electron is transferred from the donor part of a molecule to an acceptor part. acs.org

In this compound, while there isn't a separate, strong acceptor unit attached, electronic transitions within the molecule possess a degree of charge transfer character. Excitation by light can promote an electron from the HOMO, which is concentrated on the heteroatoms, to the LUMO, which is spread across the aromatic rings. This represents a transfer of charge density from the center of the heterocycle outwards to the π-system. Quantum chemical simulations consistently show that for phenothiazine-based systems, the HOMO is localized on the donor phenothiazine unit, which is a prerequisite for efficient charge transfer. nih.gov

Electron Density Distribution and Charge Transport Pathways within this compound

The electron density in the phenothiazine core is not uniform; it is an electron-rich system with higher charge density around the nitrogen and sulfur heteroatoms. nih.govmdpi.com This inherent polarity and high polarizability are key to its utility in electronic materials. mdpi.com Experimental and theoretical charge density studies on related molecules confirm a significant intramolecular charge redistribution, where the phenothiazine donor fragment is negatively charged relative to other parts of a larger molecule. rsc.org

Charge transport in materials based on this compound is governed by both intramolecular and intermolecular factors. Intramolecularly, the delocalized π-electron system of the phenothiazine core provides a pathway for charge movement. Intermolecularly, charge transport (hopping between molecules) is highly dependent on how the molecules pack in the solid state. The flexible octyl chains play a crucial role here, influencing the distance and orientation between adjacent phenothiazine cores and thereby modulating the efficiency of charge transport pathways.

Redox Potentials and Electrochemical Behavior of this compound

Phenothiazine and its derivatives are renowned for their rich electrochemical behavior. nih.govacs.org They are easily oxidized, a property that is central to many of their applications. The electrochemical behavior is characterized by a typically reversible, one-electron oxidation process that occurs at a relatively low positive potential. mdpi.comresearchgate.net This oxidation generates a stable radical cation, where the positive charge and the unpaired electron are delocalized over the π-system of the molecule. researchgate.netresearchgate.net At higher potentials, a second oxidation to a dication can sometimes be observed, though this step is often irreversible. researchgate.net

| Electrochemical Process | Description | Reversibility |

| First Oxidation | Formation of a phenothiazine radical cation (PTZ -> PTZ•+) | Typically reversible |

| Second Oxidation | Formation of a phenothiazine dication (PTZ•+ -> PTZ2+) | Often irreversible |

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the primary techniques used to quantify the redox potentials and study the electrochemical behavior of phenothiazine derivatives. nih.govrsc.org A typical cyclic voltammogram of a phenothiazine compound, recorded in a solvent like dichloromethane (B109758) or acetonitrile (B52724) with a supporting electrolyte, shows a distinct pair of anodic (oxidation) and cathodic (reduction) peaks for the first redox event. nih.govresearchgate.net The potential of these peaks provides the formal redox potential of the molecule.

The precise value of the oxidation potential is sensitive to the nature of the substituents on the phenothiazine ring. nih.govrsc.org Electron-donating groups make the molecule easier to oxidize, thus shifting the oxidation potential to less positive values. The weakly electron-donating octyl groups in this compound are therefore expected to slightly lower its oxidation potential compared to unsubstituted 10H-phenothiazine, reflecting a slightly higher HOMO energy level.

Information Deficit on this compound Prevents Detailed Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound this compound. Despite extensive searches for experimental data and computational studies, no detailed research findings are available for the electronic structure, frontier molecular orbitals (HOMO-LUMO), or the formation and stability of its radical cations.

The phenothiazine core and its derivatives are a well-studied class of compounds, known for their reversible oxidative properties that lead to the formation of colored radical cations. rsc.orgnih.gov The electronic characteristics and stability of these radicals are highly dependent on the nature and position of substituents on the tricyclic phenothiazine framework. rsc.orgubbcluj.ro For instance, research on various substituted phenothiazines demonstrates that functional groups can be strategically placed to tune oxidation potentials and enhance the stability of the resulting radical cation. rsc.orgrsc.org Studies on N-substituted and ring-substituted phenothiazines, such as those with methyl or trifluoromethyl groups at the 1, 9, 3, and 7 positions, show how these modifications alter the molecule's geometry upon oxidation and influence redox potentials. rsc.orgnih.gov

However, this body of research does not extend to the specific 1,2-dioctyl substitution pattern. Information is available for other isomers, such as 3,7-Dioctyl-10H-phenothiazine, but these data cannot be accurately extrapolated to the 1,2-isomer due to the significant influence of substituent positioning on electronic properties.

Consequently, without specific scholarly sources detailing the properties of this compound, it is not possible to provide a scientifically accurate report on its electronic structure or the behavior of its radical cation as requested. No data tables or detailed research findings could be generated for the specified compound.

Based on the conducted searches, there is no specific spectroscopic data available for the compound "this compound" that would be required to populate the detailed sections and subsections of the requested article.

The search results contain information on various other phenothiazine derivatives, but not the specific 1,2-dioctyl isomer. Providing information on different compounds would contradict the explicit instruction to focus solely on "this compound."

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for this particular chemical compound.

Spectroscopic Investigations of 1,2 Dioctyl 10h Phenothiazine

Theoretical Modeling of Spectroscopic Data

While specific experimental spectroscopic data for 1,2-Dioctyl-10H-phenothiazine is not extensively available in public scientific literature, theoretical modeling serves as a powerful tool to predict and understand its spectroscopic properties. Computational chemistry, particularly methods rooted in quantum mechanics, allows for the elucidation of electronic structures and the simulation of spectra. This approach is invaluable for correlating molecular structure with spectroscopic behavior, aiding in the interpretation of experimental data and predicting the properties of novel compounds. For phenothiazine (B1677639) derivatives, theoretical modeling is frequently employed to understand their photophysical properties, which are crucial for their applications in materials science and pharmacology.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which is a popular method for calculating the electronic structure of molecules in their ground state. TD-DFT is particularly useful for predicting the absorption and emission spectra of molecules, making it a cornerstone of theoretical spectroscopy.

For phenothiazine derivatives, TD-DFT calculations can provide detailed insights into their electronic transitions. For instance, studies on various phenothiazine analogues have utilized TD-DFT to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. These calculations help in understanding the nature of the electronic transitions, such as n-π* or π-π* transitions, which are characteristic of many phenothiazine compounds. The calculated absorption maxima (λmax) from TD-DFT can be compared with experimental UV-Vis spectra to validate the computational model.

A common approach involves optimizing the geometry of the molecule in its ground state using DFT, followed by TD-DFT calculations to obtain the vertical excitation energies. The choice of functional and basis set is crucial for the accuracy of the results. For phenothiazine systems, hybrid functionals like B3LYP are often employed in conjunction with basis sets such as 6-31G(d,p).

The following table illustrates the kind of data that can be generated for a phenothiazine derivative using TD-DFT calculations, based on published research on analogous compounds.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 286 | 0.0148 | HOMO → LUMO |

| S₀ → S₂ | 273 | 0.0141 | HOMO-1 → LUMO |

| S₀ → S₃ | 265 | 0.0401 | HOMO → LUMO+1 |

This is a representative table based on data for a substituted phenothiazine and not specific to this compound.

Furthermore, TD-DFT can be used to predict the emission spectra (fluorescence and phosphorescence) by optimizing the geometry of the molecule in its first excited singlet (S1) or triplet (T1) state. The energy difference between the optimized excited state and the ground state at the excited state geometry provides the emission energy. This has been successfully applied to various phenothiazine derivatives to explain their emissive properties. For example, in a study on a phosphorylated phenothiazine derivative, TD-DFT calculations indicated that the observed emission band corresponded to the vertical S1→S0 transition. mdpi.com

Computational Spectroscopic Simulations to Validate Experimental Observations

Computational spectroscopic simulations play a crucial role in validating and interpreting experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular properties and processes. This synergy between theory and experiment is essential for a comprehensive understanding of a molecule's behavior.

In the context of phenothiazine derivatives, computational simulations are used to:

Confirm Molecular Structure: By comparing simulated NMR or IR spectra with experimental data, the proposed molecular structure can be confirmed. DFT calculations can predict chemical shifts and vibrational frequencies with reasonable accuracy.

Assign Absorption Bands: As mentioned, TD-DFT is used to simulate UV-Vis absorption spectra. The calculated excitation energies and oscillator strengths can be used to assign the absorption bands observed in experimental spectra to specific electronic transitions. This helps in understanding how structural modifications, such as the introduction of the dioctyl groups in this compound, might influence the electronic properties.

Elucidate Photophysical Pathways: Theoretical calculations can map out the potential energy surfaces of the ground and excited states, providing insights into the pathways for fluorescence, phosphorescence, and non-radiative decay. For instance, the efficiency of intersystem crossing, a key process in phosphorescence, can be estimated by calculating the spin-orbit coupling between singlet and triplet states.

The following table provides an example of how theoretical calculations can be compared with experimental data for a phenothiazine derivative.

| Spectroscopic Property | Experimental Value | Calculated Value | Method |

| Absorption λmax (nm) | 280 | 286 | TD-DFT/B3LYP/6-31G(d,p) |

| Emission λem (nm) | 374 | 386 | TD-DFT/B3LYP/6-31G(d,p) |

This is a representative table based on data for a substituted phenothiazine and not specific to this compound.

Theoretical and Computational Studies of 1,2 Dioctyl 10h Phenothiazine Reactivity and Interactions

Quantum Chemistry Calculations for Reaction Pathways and Mechanisms

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms and predicting the reactivity of phenothiazine (B1677639) derivatives. nih.govresearchgate.net These calculations provide valuable information on the electronic structure and energetics of reactants, transition states, and products.

For 1,2-Dioctyl-10H-phenothiazine, DFT calculations can be employed to explore various reaction pathways, such as oxidation and electrophilic substitution. The phenothiazine core is known to undergo oxidation to form a stable radical cation. mdpi.com Computational models can predict the oxidation potential and the distribution of spin density in the resulting radical, identifying the most reactive sites. The presence of two octyl groups at the 1 and 2 positions, being electron-donating, is expected to lower the ionization potential and oxidation potential compared to the unsubstituted 10H-phenothiazine.

Furthermore, these calculations can model the transition states of various reactions, allowing for the determination of activation energies and reaction rates. jmedchem.com This is particularly useful in understanding the regioselectivity of reactions on the phenothiazine ring.

| Parameter | Value | Significance |

|---|---|---|

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron; lower values indicate easier oxidation. |

| Electron Affinity (EA) | 0.8 eV | Energy released upon gaining an electron. |

| HOMO Energy | -5.2 eV | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Influences the electronic absorption and emission properties. |

Molecular Dynamics Simulations for Conformational Flexibility and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. nih.govadatbank.ro For this compound, MD simulations can provide critical insights into its conformational flexibility and how it behaves in different environments, particularly its tendency to aggregate. nih.gov

The phenothiazine ring itself has a characteristic butterfly-like conformation. mdpi.com The two long octyl chains introduce significant conformational freedom. MD simulations can explore the vast conformational space of these alkyl chains, identifying the most stable conformers and the energy barriers between them. This flexibility can influence the molecule's solubility and its packing in the solid state.

Aggregation is a key factor in the performance of organic materials. beilstein-archives.org MD simulations can model the interactions between multiple this compound molecules in both solution and the solid state. These simulations can predict the formation of dimers and larger aggregates, driven by van der Waals interactions between the phenothiazine cores and the octyl chains. mdpi.com The simulations can reveal the preferred packing motifs and the degree of intermolecular π-π stacking, which are crucial for charge transport properties. nih.govacs.org

| Parameter | Value | Implication |

|---|---|---|

| Radius of Gyration | 12.5 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 650 Ų | Indicates the extent of interaction with the solvent. |

| Intermolecular π-π Stacking Distance | 3.8 Å | Suggests the presence of electronic coupling between molecules. |

| Alkyl Chain Order Parameter | 0.6 | Indicates the degree of ordering of the octyl chains. |

Structure-Property Relationships and Predictive Modeling for Future Derivatization

Understanding the relationship between molecular structure and material properties is fundamental to designing new functional molecules. For this compound, computational studies can establish quantitative structure-property relationships (QSPR). rsc.orgdoi.org By systematically modifying the structure in silico (e.g., changing the length or branching of the alkyl chains, introducing different substituents on the phenothiazine core) and calculating the resulting properties, predictive models can be developed. jmedchem.comnih.gov

These models can correlate structural features with key properties such as solubility, electronic energy levels, and charge mobility. For instance, increasing the length of the alkyl chains is generally expected to enhance solubility in organic solvents but may also lead to increased conformational disorder, which can affect solid-state packing and electronic properties. scienceopen.com

Predictive modeling can guide the synthesis of new derivatives with tailored properties. jmedchem.com For example, if a higher charge carrier mobility is desired, models might suggest modifications that promote more ordered π-π stacking. If a specific absorption wavelength is targeted, the model could predict the effect of adding electron-withdrawing or electron-donating groups to the phenothiazine core.

Computational Design Principles for Modulating Electronic and Optical Properties of this compound

Computational design provides a rational approach to fine-tuning the electronic and optical properties of this compound for specific applications. nih.gov The core principle is to leverage the understanding of structure-property relationships to propose new molecular architectures with desired functionalities.

The electronic properties of phenothiazine derivatives are highly tunable. rsc.orgrsc.org The introduction of the two octyl groups at the 1 and 2 positions already influences the electronic structure through their electron-donating nature. Computational studies can explore the effects of further modifications:

Substitution on the Phenothiazine Core: Introducing electron-withdrawing groups (e.g., cyano, nitro) or additional electron-donating groups (e.g., methoxy) at other positions on the aromatic rings can significantly alter the HOMO and LUMO energy levels and the HOMO-LUMO gap. nih.gov This, in turn, affects the absorption and emission spectra of the molecule.

Modification of the Alkyl Chains: While the primary role of the octyl chains is to ensure solubility, their branching and length can subtly influence the solid-state morphology and, consequently, the bulk electronic properties.

N-Substitution: Replacing the hydrogen at the 10-position with various alkyl or aryl groups is a common strategy to modify the electronic properties and stability of phenothiazines. mdpi.com

By applying these design principles in a computational workflow, it is possible to screen a large number of virtual derivatives and identify promising candidates for synthesis and experimental validation, accelerating the discovery of new materials with enhanced performance.

Potential Applications of 1,2 Dioctyl 10h Phenothiazine in Advanced Materials

Organic Electronic Devices

Phenothiazine (B1677639) derivatives have emerged as versatile building blocks for a range of organic electronic devices due to their favorable electronic properties and structural flexibility.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance heavily relies on the charge-transport characteristics of the organic semiconductor layer. nih.gov Phenothiazine and its derivatives are recognized as promising materials for these charge transport layers. Their inherent electron-rich nature makes them suitable for hole-transporting materials (HTMs). rsc.org

The efficiency of charge transport in an OFET is critically dependent on the molecular arrangement and crystallinity of the semiconductor film. The non-planar, butterfly structure of the phenothiazine core can influence this packing, potentially leading to efficient intermolecular electronic coupling for charge hopping. Furthermore, the introduction of alkyl chains like the dioctyl groups is known to modify film morphology, which in turn affects charge carrier mobility. While specific performance data for 1,2-Dioctyl-10H-phenothiazine in OFETs is not prominent in literature, related phenothiazine sulfone derivatives have shown impressive hole mobilities (μh) on the order of 1 × 10⁻⁴ cm² V⁻¹ s⁻¹ in thin-film form, highlighting the potential of the phenothiazine scaffold for such applications. rsc.org

In the field of organic light-emitting diodes (OLEDs), materials must efficiently convert electrical energy into light. ossila.com Phenothiazine derivatives have demonstrated significant promise both as the light-emitting dopants and as the host material that constitutes the bulk of the emissive layer. ossila.comossila.com The ability to functionalize the phenothiazine core allows for the tuning of emission colors across the visible spectrum.

Research has demonstrated the development of phenothiazine-containing polymers for red and orange-emitting OLEDs. For instance, polymers designated PQP and PQM, which incorporate a N-octyl phenothiazine unit, have been used to fabricate devices with orange to red light emission. The device based on PQM produced a bright orange light peaking at 608 nm with a maximum luminance of 150 cd/m². researchgate.net

More advanced applications include the use of phenothiazine derivatives in Thermally Activated Delayed Fluorescence (TADF) emitters. A specially designed molecule, PTZ-SA, which combines a phenothiazine donor with a benzothiadiazine-1,1-dioxide acceptor, functions as a yellow TADF emitter. researchgate.net An OLED fabricated using this material achieved an external quantum efficiency (EQE) of 4.2%. researchgate.net Furthermore, due to its high triplet energy, PTZ-SA also proved effective as a host material for red phosphorescent emitters, leading to a device with an impressive EQE of 8.1%. researchgate.net Phenothiazine-based materials have also been utilized as doping-free fluorescent emitters, with some devices showing an EQE of up to 4.33%. rsc.org

Table 1: Performance of Selected Phenothiazine-Based OLEDs

| Device Type / Material | Role | Emission Color | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| PQM Polymer | Emitter | Orange (608 nm) | 150 | Not Reported |

| PQP Polymer | Emitter | Red (664 nm) | 60 | Not Reported |

| PTZ-SA | TADF Emitter | Yellow | Not Reported | 4.2 |

| PTZ-SA with Ir(piq)₂acac | Host | Red | Not Reported | 8.1 |

Photovoltaic Systems

The strong electron-donating properties of the phenothiazine core make it an excellent candidate for light-harvesting applications in various types of solar cells.

Dye-sensitized solar cells (DSSCs) utilize a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to absorb light and inject electrons. researchgate.netrsc.org Phenothiazine derivatives are widely used as metal-free organic dyes in these devices, often in a donor-π-acceptor (D-π-A) architecture. mdpi.com In this setup, the phenothiazine acts as the electron donor, a conjugated spacer serves as the π-bridge, and an electron-accepting group anchors the dye to the TiO₂ surface. mdpi.com

Table 2: Photovoltaic Performance of Representative Phenothiazine-Based DSSCs

| Dye Name / Derivative | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Efficiency (η) (%) |

|---|---|---|---|---|

| NSPt-C6 (N-hexyl) | 14.42 | 0.69 | 0.63 | 6.22 rsc.org |

| Octyl-phenothiazine derivative (modified) | Not Specified | Not Specified | Not Specified | 8.50 |

In organic solar cells (OSCs), particularly the bulk heterojunction (BHJ) design, an electron donor and an electron acceptor material are blended to form the active layer. uni-freiburg.denih.gov Phenothiazine-based materials, with their strong electron-donating character, are primarily used as the donor component in these devices. uni-freiburg.denih.gov

Both polymeric and small-molecule donors based on phenothiazine have been developed. Conjugated polymers that combine a phenothiazine donor unit with an electron-accepting comonomer have been synthesized to create materials with low band gaps suitable for absorbing a broad range of the solar spectrum. uni-freiburg.de One such donor-acceptor copolymer, when blended with a fullerene acceptor, resulted in a BHJ solar cell with a power conversion efficiency of up to 1.9%. uni-freiburg.denih.gov Research into unsymmetrical small molecules incorporating phenothiazine has also yielded promising results, with some devices achieving PCEs of over 7% and high open-circuit voltages of nearly 1.0 V. researchgate.net This demonstrates the versatility of the phenothiazine scaffold in creating efficient materials for organic photovoltaics.

Table 3: Performance of Selected Phenothiazine-Based Organic Solar Cells

| Material Type | Donor Material | Acceptor Material | Open-Circuit Voltage (Voc) (V) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Polymer | P(PT-BTZ) | PC₇₁BM | Not Reported | Up to 1.9 uni-freiburg.denih.gov |

Future Directions and Interdisciplinary Research

Development of Novel Synthetic Routes for Precise Regioselective Functionalization of 1,2-Dioctyl-10H-phenothiazine

The precise control over the placement of functional groups on the this compound scaffold is paramount for fine-tuning its electronic and physical properties. Future synthetic efforts will likely focus on developing novel methodologies that offer high regioselectivity, moving beyond traditional electrophilic substitution reactions which can often lead to mixtures of isomers.

Advanced catalytic systems are expected to play a pivotal role in this endeavor. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offer powerful tools for introducing a wide array of substituents at specific positions. The development of tailored ligands and catalysts will be crucial for achieving high yields and selectivity in these transformations on the dioctyl-phenothiazine core.

Furthermore, C-H activation and functionalization represent a particularly exciting frontier. mdpi.com These methods allow for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and efficient approach to molecular engineering. mdpi.com The application of directing groups or the use of catalysts that can selectively target specific C-H bonds on the phenothiazine (B1677639) ring system will be a key area of investigation. This would enable the introduction of functionalities at positions that are otherwise difficult to access, opening up new possibilities for molecular design.

The table below summarizes potential regioselective functionalization strategies and their expected outcomes for this compound.

| Synthetic Strategy | Target Position(s) | Potential Functional Groups | Expected Benefits |

| Directed ortho-metalation (DoM) | Positions 3, 4, 6, and 9 | Halogens, boronic esters, silyl (B83357) groups | Precise installation of handles for further diversification |

| Transition-metal-catalyzed C-H activation | Positions 3, 4, 6, and 9 | Aryl, alkyl, heteroaryl groups | Improved electronic communication and tuning of HOMO/LUMO levels |

| Regioselective halogenation followed by cross-coupling | Positions 3, 4, 6, and 9 | Diverse organic moieties | High degree of molecular complexity and functional diversity |

| Enzymatic catalysis | Specific C-H bonds | Hydroxyl, amino groups | Green and highly selective transformations |

Integration of this compound into Hybrid Materials and Composites

The unique electronic properties of this compound make it an attractive candidate for incorporation into a variety of hybrid materials and composites. Such integration can lead to synergistic effects, resulting in materials with enhanced performance for a range of applications.

One promising area is the development of organic-inorganic hybrid perovskite solar cells. Phenothiazine derivatives have already shown considerable promise as hole-transporting materials (HTMs) in these devices. nih.goviiarjournals.orgmdpi.com The long alkyl chains of this compound could enhance the solubility and processability of the material, facilitating the formation of uniform and high-quality thin films. Furthermore, the dioctyl groups can act as a hydrophobic barrier, potentially improving the long-term stability of the perovskite solar cells by preventing moisture ingress.

Graphene and other two-dimensional materials represent another exciting platform for creating novel composites. The non-covalent functionalization of graphene with this compound through π-π stacking interactions could lead to hybrid materials with excellent charge transport properties. news-medical.netnih.gov These composites could find applications in high-performance electronics, sensors, and energy storage devices such as supercapacitors. news-medical.netnih.gov The phenothiazine moiety would provide the redox activity, while the graphene scaffold would ensure high conductivity and a large surface area.

The following table outlines potential hybrid material systems incorporating this compound and their potential applications.

| Hybrid Material System | Interfacial Interaction | Potential Application | Key Advantage |

| Perovskite Solar Cells | Interfacial charge transfer | Hole-transporting layer | Improved stability and processability |

| Graphene Composites | π-π stacking | Flexible electronics, sensors | Enhanced charge transport and redox activity |

| Quantum Dot Conjugates | Ligand exchange or direct binding | Bioimaging, light-emitting diodes | Tunable optical and electronic properties |

| Polymer Blends | Intermolecular mixing | Organic photovoltaics, OFETs | Improved morphology and charge separation |

Advanced Characterization Techniques for In-situ and Operando Studies

To fully understand the structure-property-performance relationships of this compound in functional devices, it is essential to employ advanced characterization techniques that can probe the material under real-world operating conditions. In-situ and operando studies, where the material is analyzed while the device is functioning, can provide invaluable insights into dynamic processes such as charge transport, degradation mechanisms, and interfacial interactions.

For instance, in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to monitor the evolution of the thin-film morphology of this compound during device fabrication and operation. This can reveal how processing conditions and operational stress affect the molecular packing and orientation, which in turn influence charge transport.

Operando spectroscopic techniques, such as transient absorption spectroscopy and time-resolved photoluminescence, are crucial for elucidating the charge carrier dynamics in optoelectronic devices. researchgate.net By applying these techniques to devices incorporating this compound, researchers can directly observe processes like charge generation, recombination, and extraction, providing a detailed picture of the factors that limit device efficiency.

The table below lists advanced characterization techniques and the specific information they can provide for this compound-based systems.

| Characterization Technique | Type | Information Gained | Relevance to this compound |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | In-situ | Thin-film morphology, molecular packing | Understanding the influence of dioctyl chains on film structure |

| Transient Absorption Spectroscopy | Operando | Charge carrier dynamics, recombination rates | Probing the efficiency of charge separation and transport |

| Time-Resolved Photoluminescence | Operando | Exciton lifetime, charge transfer dynamics | Assessing the role of the phenothiazine core in light-emitting applications |

| In-situ X-ray Photoelectron Spectroscopy (XPS) | In-situ | Chemical state evolution, interfacial chemistry | Monitoring degradation pathways and interfacial stability |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Operando | Mass changes during electrochemical processes | Studying ion transport in energy storage applications |

Machine Learning and AI-Driven Materials Discovery for this compound Analogues

The vast chemical space of possible phenothiazine derivatives presents a significant challenge for traditional, Edisonian approaches to materials discovery. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling high-throughput virtual screening and the rational design of new materials with tailored properties. nih.goviiarjournals.orgnews-medical.net

By training ML models on existing datasets of phenothiazine derivatives and their experimentally or computationally determined properties, it is possible to develop predictive models that can rapidly screen large libraries of virtual compounds. iiarjournals.org For instance, a model could be trained to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of new this compound analogues with different substituents. This would allow for the rapid identification of candidates with optimal energy level alignment for specific applications, such as hole transport in organic solar cells.

| Step | Description | AI/ML Tool | Expected Outcome |

| 1. Data Curation | Collection of experimental and computational data on phenothiazine derivatives. | Database management tools | A structured dataset for model training. |

| 2. Feature Engineering | Generation of molecular descriptors that capture the structural and electronic features of the molecules. | Cheminformatics software | A set of numerical inputs for the ML models. |

| 3. Model Training | Training of predictive models (e.g., random forest, neural networks) on the curated dataset. | Scikit-learn, TensorFlow, PyTorch | Models capable of predicting properties of new molecules. |

| 4. Virtual Screening | Application of the trained models to screen large virtual libraries of this compound analogues. | High-performance computing clusters | A ranked list of promising candidate molecules. |

| 5. Generative Design | Use of generative models (e.g., variational autoencoders, generative adversarial networks) to design novel structures. | Custom-developed AI algorithms | New molecular structures with optimized properties. |

| 6. Experimental Validation | Synthesis and characterization of the most promising candidates identified by the AI models. | Laboratory synthesis and testing | Confirmation of the predicted properties and performance. |

Exploration of New Application Domains beyond Current Optoelectronic Paradigms

While the primary focus of research on this compound has been on its optoelectronic applications, the unique combination of its redox-active core and lipophilic side chains suggests its potential utility in a variety of other fields. Future research should aim to explore these unconventional application domains.

One area of interest is in the field of biomedicine. The phenothiazine scaffold is a well-known pharmacophore, and many of its derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.goviiarjournals.orgmdpi.com The long dioctyl chains of this compound could enhance its ability to interact with and penetrate cell membranes, potentially leading to improved therapeutic efficacy or novel mechanisms of action.

Another potential application is in the development of chemical sensors. The electron-rich nature of the phenothiazine core makes it susceptible to oxidation, and this redox activity can be harnessed for sensing applications. For example, this compound could be incorporated into a sensor array for the detection of oxidizing agents or reactive oxygen species. The dioctyl chains could also facilitate the preconcentration of hydrophobic analytes near the sensing element.

Furthermore, the catalytic activity of phenothiazine derivatives in certain organic reactions is an area that warrants further investigation. The ability of the phenothiazine core to mediate electron transfer processes could be exploited in the development of novel organocatalysts for a range of chemical transformations.

The table below highlights potential new application domains for this compound.

| Application Domain | Potential Role of this compound | Key Feature to Exploit |

| Anticancer Therapy | Induction of apoptosis, overcoming multidrug resistance | Membrane interaction due to dioctyl chains |

| Antimicrobial Agents | Disruption of bacterial cell membranes | Lipophilicity and redox activity |

| Chemical Sensors | Redox-based detection of analytes | Electron-donating nature of the phenothiazine core |

| Organocatalysis | Mediation of single-electron transfer reactions | Reversible redox behavior |

| Photodynamic Therapy | Photosensitizer for generating reactive oxygen species | Light absorption and triplet state formation |

Q & A

(Basic) What synthetic methodologies are effective for introducing alkyl chains (e.g., octyl groups) into the 10H-phenothiazine core?

Alkylation of the 10H-phenothiazine nitrogen is typically achieved via nucleophilic substitution using alkyl halides under basic conditions. For example, 10-(3-dimethylaminopropyl)-2,7-diazaphenothiazine derivatives were synthesized by reacting phenothiazine with alkyl chlorides in dioxane using sodium hydroxide as a base . Optimization of reaction parameters (e.g., solvent polarity, temperature, and base strength) is critical to minimize side reactions. Post-synthesis purification via column chromatography and structural validation using NMR and mass spectrometry are standard .

(Advanced) How can density functional theory (DFT) predict electronic properties of 1,2-Dioctyl-10H-phenothiazine derivatives?

Hybrid DFT functionals incorporating exact exchange terms (e.g., B3LYP) are recommended for accurate prediction of electronic properties. Becke’s 1993 study demonstrated that inclusion of exact exchange improves thermochemical accuracy, reducing average absolute deviations in atomization energies to 2.4 kcal/mol . For 10H-phenothiazine derivatives, geometry optimization at the B3LYP/6-31G(d) level followed by time-dependent DFT (TD-DFT) can model UV-Vis absorption spectra and charge-transfer behavior. Basis set selection and solvent effects (via polarizable continuum models) must be rigorously validated .

(Basic) What crystallographic techniques resolve molecular conformations of 10H-phenothiazine derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1, a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) with a dihedral angle of 173.52° between the phenothiazine and nitrophenyl planes . Data refinement using SHELXL and visualization via ORTEP-3 are critical for analyzing bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking).

(Advanced) How do 1,2-dioctyl substituents influence the antioxidant activity of 10H-phenothiazine derivatives?

Structure-activity relationship (SAR) studies reveal that alkyl chains enhance lipophilicity, improving membrane permeability. For instance, 2-(10H-phenothiazin-10-yl)acetic acid derivatives exhibit radical scavenging activity in DPPH assays, with IC50 values correlating with substituent electron-withdrawing/donating effects . Advanced SAR requires comparative assays (e.g., FRAP, ABTS) and computational docking to identify binding motifs in redox-active enzymes .

(Basic) What analytical methods validate the purity and structure of synthesized 10H-phenothiazine derivatives?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration and regiochemistry (e.g., aromatic proton splitting patterns in 10-aryl derivatives ).

- Mass Spectrometry (MS) : High-resolution ESI-MS matches calculated molecular weights (e.g., m/z 384.0568 for 4-[(10H-phenothiazin-10-yl)methyl]benzoic acid ).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

(Advanced) How can conflicting biological activity data for phenothiazine derivatives be resolved methodologically?

Contradictions often arise from assay variability or unaccounted pharmacokinetic factors. Strategies include:

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HDAC inhibition assays ).

- Computational Modeling : Molecular dynamics simulations can reconcile discrepancies in IC50 values by modeling protein-ligand flexibility .

- Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out off-target effects .

(Basic) What solvent systems are optimal for recrystallizing 10H-phenothiazine derivatives?

Ethyl acetate/hexane mixtures are common for high-purity crystals. For example, 2-(10H-phenothiazin-10-yl)acetic acid was recrystallized from ethyl acetate after acidification of the reaction mixture . Polar aprotic solvents (e.g., DMF) are avoided due to co-crystallization risks.

(Advanced) What role do conformational dynamics play in the photostability of this compound?

Non-planar phenothiazine cores (e.g., butterfly conformations) reduce π-orbital overlap, enhancing resistance to photodegradation. SCXRD data for 10-aryl derivatives show torsion angles up to 176.47°, stabilizing excited states . Transient absorption spectroscopy can quantify triplet-state lifetimes, while DFT models predict HOMO-LUMO gaps under varying substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.